molecular formula C19H17FN4O B11051984 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

Cat. No.: B11051984
M. Wt: 336.4 g/mol
InChI Key: LKZVRKRSFGKYOJ-UHFFFAOYSA-N
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Description

2-(4-FLUOROANILINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROANILINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be attached via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the Fluoroaniline Group: This step might involve a nucleophilic aromatic substitution (S_NAr) reaction.

    Addition of the Methoxymethyl Group: This can be achieved through alkylation reactions using methoxymethyl chloride.

    Final Cyanation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or aniline moieties.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural complexity.

    Receptor Binding: Investigation into its binding affinity for various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery, particularly for targeting specific diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential application in the development of agrochemicals.

Mechanism of Action

The mechanism of action for 2-(4-FLUOROANILINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If acting on a receptor, it could either activate or inhibit the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloroanilino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)-3-pyridyl cyanide
  • 2-(4-Bromoanilino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)-3-pyridyl cyanide

Uniqueness

The presence of the fluoro group in 2-(4-FLUOROANILINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE can significantly alter its electronic properties, making it unique compared to its chloro or bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-5-pyrrol-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H17FN4O/c1-13-18(24-9-3-4-10-24)17(12-25-2)16(11-21)19(22-13)23-15-7-5-14(20)6-8-15/h3-10H,12H2,1-2H3,(H,22,23)

InChI Key

LKZVRKRSFGKYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC)N3C=CC=C3

Origin of Product

United States

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